Ethyl 2-(3-bromophenoxy)acetate

Description

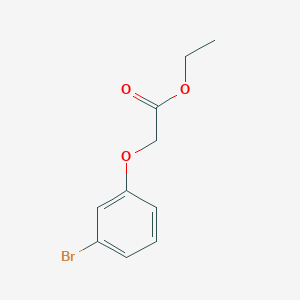

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenoxy)acetate via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-bromophenoxy)acetate, a valuable intermediate in pharmaceutical and materials science research. The core of this guide focuses on the robust and widely applicable Williamson ether synthesis, offering detailed experimental protocols, characterization data, and a thorough examination of the reaction mechanism.

Introduction

This compound is an important building block in organic synthesis. The presence of the bromo-functionalized aromatic ring and the ester moiety allows for a diverse range of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including biologically active compounds and functional materials. The Williamson ether synthesis provides a straightforward and efficient method for the preparation of this class of aryl ethers.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its identification and quality control. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| CAS Number | 138139-14-7[1][2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly reported |

| Melting Point | Not applicable (liquid at room temperature) |

| Solubility | Insoluble in water, soluble in common organic solvents |

Table 2: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 | t, J = 2.1 Hz | 1H | Ar-H |

| 7.11 | t, J = 8.1 Hz | 1H | Ar-H |

| 7.04 | ddd, J = 7.8, 1.8, 1.2 Hz | 1H | Ar-H |

| 6.82 | ddd, J = 8.4, 2.4, 0.9 Hz | 1H | Ar-H |

| 4.60 | s | 2H | O-CH₂ |

| 4.26 | q, J = 7.2 Hz | 2H | O-CH₂-CH₃ |

| 1.29 | t, J = 7.2 Hz | 3H | O-CH₂-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O (ester) |

| 158.2 | Ar-C-O |

| 130.8 | Ar-CH |

| 124.0 | Ar-CH |

| 122.9 | Ar-C-Br |

| 117.2 | Ar-CH |

| 112.8 | Ar-CH |

| 65.4 | O-CH₂ |

| 61.6 | O-CH₂-CH₃ |

| 14.2 | O-CH₂-CH₃ |

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for preparing ethers and involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the synthesis of this compound, the phenoxide is generated from 3-bromophenol, which then undergoes a nucleophilic substitution reaction with ethyl bromoacetate.

Reaction Mechanism

The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the weakly acidic 3-bromophenol by a base to form the more nucleophilic 3-bromophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired ether.

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of analogous aryl ethers.

Materials:

-

3-Bromophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirring solution.

-

Addition of Alkylating Agent: To the resulting suspension, add ethyl bromoacetate (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to afford the pure product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental Workflow for Synthesis.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of a variety of compounds with potential applications in drug discovery and materials science. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, expanding the range of accessible derivatives. These derivatives are of interest for the development of new therapeutic agents and functional materials.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. This technical guide offers a detailed experimental protocol, comprehensive characterization data, and a clear overview of the reaction mechanism and workflow. The versatility of the product as a synthetic intermediate underscores its importance for researchers and professionals in the fields of medicinal chemistry and materials science.

References

Spectroscopic and Physicochemical Characterization of Ethyl 2-(3-bromophenoxy)acetate

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 2-(3-bromophenoxy)acetate, a compound of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁BrO₃, and it has a molecular weight of 259.10 g/mol . The structural and spectral data are summarized in the tables below for easy reference and comparison.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.29 | t | 3H | -OCH₂CH₃ |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 4.63 | s | 2H | -OCH₂CO- |

| 6.85 | ddd | 1H | Ar-H |

| 7.08 | t | 1H | Ar-H |

| 7.15 | t | 1H | Ar-H |

| 7.22 | dd | 1H | Ar-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂C H₃ |

| 61.6 | -OC H₂CH₃ |

| 65.4 | -OC H₂CO- |

| 113.8 | Ar-C |

| 118.0 | Ar-C |

| 123.0 | Ar-C |

| 124.0 | Ar-C |

| 130.8 | Ar-C |

| 157.8 | Ar-C (C-O) |

| 168.4 | C =O |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2984 | Medium | C-H stretch (aliphatic) |

| 1758 | Strong | C=O stretch (ester) |

| 1588, 1475 | Strong | C=C stretch (aromatic) |

| 1205 | Strong | C-O stretch (ester) |

| 1073 | Strong | C-O stretch (ether) |

| 773 | Strong | C-H bend (aromatic, out-of-plane) |

| 682 | Strong | C-Br stretch |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 258/260 | 35/34 | [M]⁺ (Molecular ion) |

| 185/187 | 100/98 | [M - COOC₂H₅]⁺ |

| 157/159 | 20/19 | [BrC₆H₄O]⁺ |

| 107 | 15 | [C₆H₄OH]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl₃). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the neat liquid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over a standard range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (usually at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Physical and chemical properties of Ethyl 2-(3-bromophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(3-bromophenoxy)acetate, a valuable intermediate in organic synthesis. The document details its chemical identity, available physical characteristics, a known synthesis protocol, and general safety information. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also discusses the general characteristics of related phenoxyacetic acid derivatives to provide a broader context for its potential applications and biological significance.

Chemical Identity and Physical Properties

This compound is a substituted phenoxyacetate ester. Its core structure consists of a 3-bromophenol moiety linked via an ether bond to an ethyl acetate group.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 138139-14-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.11 g/mol | [1] |

| Canonical SMILES | CCOC(=O)COCc1cccc(c1)Br | - |

| InChI Key | Not available | - |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Colorless liquid | [2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been described in patent literature. The synthesis involves the Williamson ether synthesis, a well-established method for forming ethers.

2.1. Synthesis via Williamson Ether Synthesis

This method utilizes the reaction between 3-bromophenol and an ethyl haloacetate, such as ethyl 2-bromoacetate or ethyl 2-chloroacetate, in the presence of a base.

Experimental Protocol:

-

Reactants:

-

3-Bromophenol (1.00 g, 5.78 mmol)

-

Ethyl 2-bromoacetate (0.77 mL) or Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) (1.99 g, 14.4 mmol)

-

N,N-dimethyl-formamide (DMF) (5 mL)

-

Ethyl acetate (EA) (60 mL)

-

Brine

-

-

Procedure:

-

To a dry reaction flask, add 3-bromophenol, DMF, and potassium carbonate.

-

Stir the mixture until uniform.

-

Add ethyl 2-bromoacetate to the reaction mixture.

-

Continue stirring at room temperature for 2 hours.

-

After the reaction is complete, add ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The final product, a colorless liquid, is obtained with a reported yield of 95.5%.[2]

-

Analytical Methods

Specific analytical protocols for this compound are not detailed in the available literature. However, standard analytical techniques for similar aromatic esters can be employed for its characterization and quality control.

General Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure by identifying the characteristic peaks of the aromatic protons, the methylene group of the acetate moiety, and the ethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the C-O-C ether linkage and the C=O of the ester.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Gas Chromatography (GC): Can be used for purity analysis, often coupled with mass spectrometry (GC-MS).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components: the aromatic ring, the ether linkage, and the ester group.

The bromine atom on the phenyl ring is a key functional handle for further molecular elaboration through various cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules. Phenoxyacetic acid derivatives, in general, are known to exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

Biological Activity of Phenoxyacetic Acid Derivatives

While specific biological data for this compound is not available, the broader class of phenoxyacetic acid derivatives has been extensively studied. These compounds are known to interact with various biological targets. For instance, some derivatives are potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory effects.[6] Others have been investigated as free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes.[5] The biological activity is highly dependent on the nature and position of substituents on the aromatic ring.[4]

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the general properties of related brominated aromatic compounds and esters, it is prudent to handle this chemical with care in a well-ventilated laboratory fume hood.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

References

- 1. jetir.org [jetir.org]

- 2. Cas 138139-14-7,(3-BROMOPHENOXY) ACETIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. jetir.org [jetir.org]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of Ethyl 2-(3-bromophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(3-bromophenoxy)acetate, a key chemical intermediate. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and its potential applications as a versatile building block in organic synthesis, particularly in the context of pharmaceutical research and development.

Compound Identification and Molecular Structure

This compound is an organic compound characterized by a phenoxyacetate core structure with a bromine atom substituted at the meta-position of the phenyl ring. This substitution pattern provides a valuable site for further molecular elaboration through various cross-coupling reactions.

CAS Number: 138139-14-7[1]

Molecular Formula: C₁₀H₁₁BrO₃[1]

Molecular Structure:

Image Source: ChemSpider

Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for this compound are not widely available in the public literature. The following tables summarize the key identifiers and calculated properties. Researchers should determine experimental values for properties such as melting point, boiling point, and density upon synthesis and purification.

Table 1: Compound Identification and Properties

| Property | Value |

| CAS Number | 138139-14-7 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.11 g/mol [1] |

| IUPAC Name | This compound |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid |

| Storage | Store in a cool, dry place, sealed from moisture and air |

Synthesis via Williamson Ether Synthesis

The most direct and common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, such as ethyl bromoacetate, by the phenoxide generated from 3-bromophenol. The reaction proceeds via an Sₙ2 mechanism.

General Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound from 3-bromophenol and ethyl bromoacetate.

Caption: Reaction scheme for the synthesis of this compound from 3-bromophenol and ethyl bromoacetate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and ethyl bromoacetate.[2]

Materials:

-

3-Bromophenol

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with a saturated brine solution (1x).

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature—an ester that can be hydrolyzed or transesterified and an aryl bromide that can participate in cross-coupling reactions—allows for the construction of more complex molecules.

-

Scaffold for Heterocyclic Synthesis: The phenoxyacetic acid moiety is a core structure in various biologically active compounds.[3] This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form heterocyclic systems of medicinal interest.

-

Intermediate for Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a synthetic handle for introducing molecular diversity. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is a crucial strategy in modern drug discovery for creating libraries of compounds for biological screening.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the potential synthetic utility of the target compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(3-bromophenoxy)acetate, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. This document details the primary synthetic route, starting materials, and a comprehensive experimental protocol.

Core Synthesis Strategy: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 3-bromophenol (sodium 3-bromophenoxide) acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the desired ether linkage.

The overall reaction is depicted below:

References

An In-Depth Technical Guide to the Hydrolysis of Ethyl 2-(3-bromophenoxy)acetate to 2-(3-bromophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethyl 2-(3-bromophenoxy)acetate to its corresponding carboxylic acid, 2-(3-bromophenoxy)acetic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols for both base-catalyzed and acid-catalyzed hydrolysis, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The hydrolysis of esters to carboxylic acids is a fundamental reaction in organic synthesis. In the context of drug development and materials science, the conversion of this compound to 2-(3-bromophenoxy)acetic acid provides a key intermediate. The presence of the bromine atom on the phenoxy group offers a site for further functionalization, making this a versatile building block. This guide explores the two primary methods for this conversion: saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis.

Reaction Overview

The overall chemical transformation involves the cleavage of the ester bond in this compound by the action of water, facilitated by either a basic or acidic catalyst, to yield 2-(3-bromophenoxy)acetic acid and ethanol.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical quantitative data for the hydrolysis of this compound under both basic and acidic conditions. These values are representative and may vary depending on the specific reaction scale and conditions.

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Catalyst/Reagent | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

| Solvent | Methanol/Water or Ethanol/Water mixture | Water or Dioxane/Water mixture |

| Reactant Ratio | 1 : 1.5 to 1 : 3 (Ester : Base) | Catalytic amount of acid |

| Temperature | Room Temperature to Reflux (approx. 80°C) | Reflux (approx. 100°C) |

| Reaction Time | 2 - 12 hours | 4 - 18 hours |

| Typical Yield | > 90% | 70 - 85% |

| Work-up | Acidification (e.g., with HCl), Extraction | Neutralization (e.g., with NaHCO₃), Extraction |

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its higher yield and irreversible nature.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (typically a 3:1 to 4:1 ratio).

-

Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux (approximately 80°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

-

Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 2M HCl. A white precipitate of 2-(3-bromophenoxy)acetic acid should form.

-

Extract the product from the acidic aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-bromophenoxy)acetic acid.

-

The crude product can be further purified by recrystallization.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative to saponification, though it is a reversible reaction and may result in lower yields.

Materials:

-

This compound

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Dioxane (optional)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) with an excess of water. A co-solvent such as dioxane may be used to improve solubility.

-

Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (typically 10-20 mol%).

-

Heat the mixture to reflux (approximately 100°C) and stir vigorously. Monitor the reaction progress by TLC.

-

After the reaction is complete (typically 4-18 hours), cool the mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product from the aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-bromophenoxy)acetic acid.

-

Further purification can be achieved by recrystallization.

Purification

The primary method for purifying the crude 2-(3-bromophenoxy)acetic acid is recrystallization.

Recommended Solvents for Recrystallization:

-

A mixture of ethanol and water.

-

A mixture of ethyl acetate and hexane.

-

Toluene.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Visualizations

Signaling Pathway: Base-Catalyzed Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Workflow: General Hydrolysis and Work-up

Caption: General experimental workflow for the hydrolysis and purification process.

A Technical Guide to the Reactivity of the Bromophenoxy Group in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

The bromophenoxy moiety is a pivotal structural unit in organic synthesis, serving as a versatile precursor for the construction of complex molecular architectures. Its prevalence in pharmaceuticals, agrochemicals, and materials science stems from the predictable and robust reactivity of the carbon-bromine (C-Br) bond. This guide provides an in-depth analysis of the primary transformations involving the bromophenoxy group, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–Br bond of the bromophenoxy group is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures by coupling an organoboron species (boronic acid or ester) with an aryl halide. For bromophenoxy substrates, this reaction provides a reliable route to elaborate the molecular scaffold. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]

Ar-O-(p-C₆H₄)-Br + R-B(OH)₂ → Ar-O-(p-C₆H₄)-R

| Entry | Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 | [3] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85 | [3] |

| 3 | 4-Bromophenoxyaniline | 2-Formylphenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄·H₂O | Toluene | 100 | 96 | [4] |

| 4 | 1-Bromo-4-phenoxybenzene | Phenylboronic acid | Pd(OAc)₂ (0.05) | K₂CO₃ | H₂O | 100 | >95 | [5] |

A resealable Schlenk tube is charged with the bromophenoxy substrate (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The tube is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-Dioxane, 5 mL) and water (1 mL) are added via syringe. The vessel is sealed and the reaction mixture is stirred vigorously and heated to the specified temperature (e.g., 80-100 °C) for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast range of primary or secondary amines.[6] This reaction has supplanted harsher classical methods and is instrumental in the synthesis of pharmaceuticals, many of which are aryl amines. The choice of phosphine ligand is critical to the success and scope of the reaction.[7][8]

Ar-O-(p-C₆H₄)-Br + R¹R²NH → Ar-O-(p-C₆H₄)-NR¹R²

| Entry | Aryl Bromide Substrate | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) / XPhos (4) | t-BuONa | Toluene | 100 | 95 | [7] |

| 2 | Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ (1) / XPhos (4) | t-BuONa | Toluene | 100 | 98 | [7] |

| 3 | 4-Bromo-tert-butylbenzene | Aniline | Pd(OAc)₂ (1) / P(t-Bu)₃ (1.5) | NaO-t-Bu | Toluene | 80 | 99 | [8] |

| 4 | 4-Bromotoluene | Pyrrolidine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaO-t-Bu | Toluene | 100 | 98 | [6] |

In an oven-dried glovebox, a vial is charged with the bromophenoxy substrate (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaO-t-Bu, 1.4 mmol). The vial is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous, degassed toluene (3 mL) are added via syringe. The reaction mixture is then heated in an oil bath at the specified temperature (e.g., 100 °C) with stirring for 16-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the desired aryl amine.[7]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]

- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Potential Research Areas for Novel Phenoxyacetate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetate scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. This technical guide explores promising research avenues for novel phenoxyacetate and phenoxyacetamide derivatives, focusing on their therapeutic potential in oncology, inflammation, and metabolic disorders. This document provides a comprehensive overview of current research, detailed experimental protocols, and quantitative biological data to facilitate further investigation and development in this exciting field.

Anti-Inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Phenoxyacetic acid derivatives have emerged as a promising class of selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile. The selective inhibition of COX-2, an enzyme upregulated during inflammation, over the constitutively expressed COX-1 is a key strategy in modern anti-inflammatory drug design.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of these derivatives are primarily achieved by blocking the cyclooxygenase pathway. Specifically, they inhibit COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. The signaling cascade is depicted below.

Quantitative Data: In Vitro COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected novel phenoxyacetic acid derivatives. The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Compound 5f | >10 | 0.06 | >166.7 | [1][2] |

| Compound 7b | >10 | 0.08 | >125 | [1][2] |

| Pyrazoline-phenoxyacetic acid derivative 6a | >10 | 0.03 | >333.3 | [3][4] |

| Pyrazoline-phenoxyacetic acid derivative 6c | >10 | 0.03 | >333.3 | [3][4] |

| Celecoxib (Reference) | 4.5 | 0.05 | 90 | [1][2] |

| Mefenamic Acid (Reference) | 0.25 | 0.52 | 0.48 | [1][2] |

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds using a colorimetric assay.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of the test compounds or vehicle control to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Agents: Targeting PARP-1 and Inducing Apoptosis

Novel phenoxyacetamide derivatives have demonstrated significant potential as anticancer agents, particularly in the context of hepatocellular carcinoma and breast cancer.[5] One of the key mechanisms identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.

Signaling Pathway of PARP-1 Inhibition and Apoptosis Induction

Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to an accumulation of DNA damage, ultimately triggering apoptosis (programmed cell death). The signaling cascade is illustrated below.

Quantitative Data: In Vitro Cytotoxicity and PARP-1 Inhibition

The following table summarizes the in vitro cytotoxic activity (IC50) and PARP-1 inhibitory potential of novel phenoxyacetamide derivatives.

| Compound | Cell Line | IC50 (µM) | PARP-1 Inhibition (%) | Reference |

| Compound I | HepG2 | 1.43 | 92.1 | [5] |

| Compound II | HepG2 | 6.52 | Not reported | [5] |

| 5-Fluorouracil (Reference) | HepG2 | 5.32 | Not applicable | [5] |

| Olaparib (Reference) | - | Not applicable | Potent inhibitor | [5] |

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to quantify the in vitro activity of PARP-1 inhibitors.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer

-

Test compounds and a known PARP-1 inhibitor (e.g., Olaparib)

-

Luminometer

Procedure:

-

Plate Preparation: Use a 96-well plate pre-coated with histones.

-

Inhibitor Addition: Add serial dilutions of the test compounds or a reference inhibitor to the wells.

-

Enzyme and Substrate Addition: Add PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature to allow for the PARP-ylation of histones.

-

Detection: Wash the plate and add streptavidin-HRP conjugate, which binds to the biotinylated NAD+ incorporated onto the histones.

-

Signal Generation: After another wash step, add the chemiluminescent substrate.

-

Measurement: Measure the luminescence using a microplate reader. The signal is inversely proportional to the PARP-1 inhibitory activity of the compound.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antidiabetic Agents: Targeting Free Fatty Acid Receptor 1 (FFA1)

Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[6][7] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.

Signaling Pathway of FFA1 Agonism and Insulin Secretion

FFA1 agonists enhance insulin secretion in a glucose-dependent manner, which reduces the risk of hypoglycemia. The signaling pathway involves the activation of Gq/11, leading to an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis.

Quantitative Data: In Vitro FFA1 Agonist Activity

The following table presents the in vitro agonist activity (EC50) of selected phenoxyacetic acid derivatives at the FFA1 receptor.

| Compound | FFA1 EC50 (nM) | Reference |

| Compound 16 | 43.6 | [6] |

| Compound 18b | 62.3 | [7] |

Experimental Protocol: In Vitro FFA1 Functional Assay (Calcium Mobilization)

This protocol outlines a common method to assess the agonist activity of compounds at the FFA1 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

A cell line stably expressing the human FFA1 receptor (e.g., CHO-K1 or HEK293)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds and a known FFA1 agonist

-

96- or 384-well black, clear-bottom microplate

-

Fluorescence microplate reader with an integrated fluid dispenser

Procedure:

-

Cell Plating: Seed the FFA1-expressing cells into the microplate and culture overnight to allow for cell attachment.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.

-

Compound Addition: Place the plate in the fluorescence microplate reader. Add serial dilutions of the test compounds or a reference agonist to the wells using the integrated fluid dispenser.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Synthesis Workflows

The synthesis of novel phenoxyacetate and phenoxyacetamide derivatives often follows modular and adaptable synthetic routes. Below are generalized workflows for the preparation of these compounds.

General Synthesis of Phenoxyacetic Acid Derivatives

This workflow illustrates a common synthetic route to access various substituted phenoxyacetic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(3-bromophenoxy)acetate: A Guide to Commercial Availability and Technical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and known technical information for Ethyl 2-(3-bromophenoxy)acetate (CAS Number: 138139-14-7). This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development who are interested in sourcing and utilizing this chemical compound.

Introduction

This compound is a substituted phenoxyacetate derivative. Compounds within this class have been investigated for a variety of biological activities, although specific data for this particular isomer is not widely published. Its chemical structure, featuring a bromine atom on the phenyl ring and an ethyl acetate group, suggests potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other bioactive molecules.

Commercial Availability

This compound is available from a number of commercial suppliers, indicating its accessibility for research and development purposes. The following table summarizes key suppliers offering this compound. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information and to obtain a certificate of analysis.

| Supplier | Website | Notes |

| Oakwood Chemical | --INVALID-LINK-- | Listed as this compound.[1] |

| Biosynth | --INVALID-LINK-- | Available as a research chemical.[2][3] |

| AccelaChem | --INVALID-LINK-- | Lists this compound. |

| BLD Pharm | --INVALID-LINK-- | Lists this compound. |

| abcr Gute Chemie | --INVALID-LINK-- | Lists this compound. |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 138139-14-7 | Oakwood Chemical[1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | Oakwood Chemical[1] |

| Molecular Weight | 259.11 g/mol | Oakwood Chemical[1] |

| Appearance | Not specified (Likely a liquid or low-melting solid) | General observation for similar compounds |

Synthesis and Spectroscopic Data

A detailed, publicly available, peer-reviewed synthesis protocol specifically for this compound has not been identified. Similarly, comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this specific isomer is not available in the public domain. Researchers acquiring this compound should perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Experimental Protocols

A critical review of scientific literature and patent databases did not yield any specific information regarding the biological activity, experimental uses, or involvement in signaling pathways for this compound. While the broader class of phenoxyacetic acids has been studied for herbicidal and other biological activities, no such data has been published for this particular bromo-substituted isomer.

Due to the lack of available information on experimental protocols or biological pathways, the generation of detailed methodologies and visual diagrams as requested is not possible at this time.

Safety Information

Specific safety data sheets (SDS) for this compound were not found. However, based on the safety information for related bromo- and acetate-containing organic compounds, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed and specific safety handling procedures, it is imperative to obtain the Safety Data Sheet directly from the supplier.

Conclusion

This compound is a commercially available chemical with potential applications in synthetic and medicinal chemistry. However, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, synthesis, biological activity, and experimental applications. Researchers interested in this compound will need to conduct their own comprehensive analysis to determine its properties and potential uses. This guide serves as a starting point by confirming its availability and providing foundational information.

References

Phenoxyacetic Acid Derivatives: A Comprehensive Technical Review of Their Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid (POA), an O-phenyl derivative of glycolic acid, serves as a foundational scaffold for a vast array of synthetic compounds with significant applications in medicine and agriculture.[1][2] Its simple and versatile structure has been a cornerstone in the development of pharmaceuticals, pesticides, fungicides, and dyes.[1][3] While POA itself is not notably active as an herbicide, its derivatives, such as the well-known MCPA and 2,4-D, are staples in weed management.[2][4] In the realm of medicine, the phenoxyacetic acid moiety is a key structural feature in numerous drug classes, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][3][5]

This technical guide provides a comprehensive literature review of phenoxyacetic acid derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships. It summarizes quantitative data into structured tables for comparative analysis, details key experimental protocols, and visualizes complex pathways and workflows to offer a thorough resource for professionals in drug discovery and development.

I. Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives is generally straightforward, contributing to their widespread investigation.[1] The most common and historically significant method, first reported in 1880, involves the Williamson ether synthesis.[2] This reaction proceeds via a nucleophilic attack of a sodium phenolate on the methylene carbon of sodium chloroacetate in an aqueous solution.[2]

A generalized synthetic scheme involves the reaction of a substituted phenol with an α-haloacetic acid ester (like ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF). The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final phenoxyacetic acid derivative.[6] Further modifications can be made to the carboxylic acid group to produce amides, hydrazides, and other derivatives.[7][8]

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

II. Biological and Pharmacological Activities

Phenoxyacetic acid derivatives exhibit a remarkable range of biological activities, which are summarized below.

Anti-inflammatory Activity

A significant area of research has focused on phenoxyacetic acid derivatives as potent anti-inflammatory agents, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 enzyme is a key target for anti-inflammatory drugs because it is responsible for producing prostaglandins that mediate inflammation and pain.[6][9] Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, and its selective inhibition can reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][10]

Several studies have synthesized novel derivatives with high potency and selectivity for COX-2. For instance, pyrazoline-phenoxyacetic acid derivatives have shown IC₅₀ values as low as 0.03 µM for COX-2 inhibition.[10] Other series have demonstrated significant COX-2 inhibition with IC₅₀ values in the range of 0.06–0.09 μM.[9] These compounds have proven effective in in vivo models, such as reducing formalin-induced edema and carrageenan-induced paw thickness, without causing gastric ulcers.[9][10]

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Model | Reference |

|---|---|---|---|---|---|

| Pyrazoline Derivative 6a | COX-2 | 0.03 | 365.4 | Formalin-induced edema | [10] |

| Pyrazoline Derivative 6c | COX-2 | 0.03 | 196.9 | Formalin-induced edema | [10] |

| Hydrazone Derivative 5d-f | COX-2 | 0.06 - 0.09 | Not Reported | Carrageenan paw edema | [9] |

| Hydrazone Derivative 7b | COX-2 | 0.06 - 0.09 | Not Reported | Carrageenan paw edema | [9] |

| Hydrazone Derivative 10c-f | COX-2 | 0.06 - 0.09 | Not Reported | Carrageenan paw edema | [9] |

| Phenoxyacetic acid (XIV) | COX-2 | 0.06 | Not Reported | Not Reported |[6][9] |

Anticancer Activity

The phenoxyacetic acid scaffold is also prevalent in compounds designed as potential anticancer agents.[11] These derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), neuroblastoma (SK-N-SH), and colon (HCT-116) cancers.[11][12][13]

The mechanisms of action are diverse. Some derivatives induce apoptosis (programmed cell death) and cell cycle arrest.[14] For example, novel phenoxyacetamide derivatives have been shown to be potent apoptotic inducers against HepG2 cells, with one compound exhibiting an IC₅₀ of 1.43 µM, which is more potent than the standard drug 5-Fluorouracil (IC₅₀ of 5.32 µM).[12] This activity was linked to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[12] Other reported mechanisms include the inhibition of topoisomerase enzymes and matrix metalloproteinases.[12][13] Structure-activity relationship studies indicate that the presence of halogen or nitro groups on the aromatic ring can enhance anticancer activity.[11]

Caption: Proposed anticancer mechanism via PARP-1 inhibition.

Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Phenoxyacetamide (Compound I) | HepG2 (Liver) | 1.43 | 5-Fluorouracil | 5.32 | [12] |

| Pyridazine hydrazide appended PAA | HepG2 (Liver) | 6.9 | 5-Fluorouracil | 8.3 | [12] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/ml) | Cisplatin | 0.236 (µg/ml) | [1] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Proliferative Cells | 4.8 | RGZ | 9.8 | [1] |

| 2-Arylbenzoxazole-5-acetic acid (Cmpd 5) | MCF-7 (Breast) | Promising | Doxorubicin | Not specified | [13] |

| 2-Arylbenzoxazole-5-acetic acid (Cmpd 10) | MCF-7 (Breast) | Promising | Doxorubicin | Not specified | [13] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7, SK-N-SH | Active | Not specified | Not specified |[11] |

Antimicrobial Activity

Derivatives of phenoxyacetic acid have been extensively evaluated for their antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][15] Specific examples include activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Candida albicans.[1][15]

Furthermore, significant research has been directed towards developing these compounds as anti-mycobacterial agents to combat Mycobacterium tuberculosis (Mtb).[7][8][16] Chalcone-based phenoxyacetic acid derivatives and pyrazole-containing analogues have shown promising activity against both drug-sensitive (H37Rv) and isoniazid-resistant strains of Mtb.[8][16] One derivative, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, was found to be particularly potent, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[16]

Table 3: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Method | Reference |

|---|---|---|---|---|

| 2{-[4-(1-carbamoyl-5-(chlorophenyl)...]-2-methoxyphenoxy}acetic acid (3f) | M. tuberculosis H37Rv | 0.06 µg/ml | Not specified | [16] |

| 2{-[4-(1-carbamoyl-5-(chlorophenyl)...]-2-methoxyphenoxy}acetic acid (3f) | INH-resistant M. tuberculosis | 0.06 µg/ml | Not specified | [16] |

| Methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonate | M. tuberculosis H37Rv | Promising | MABA | [1] |

| N-(2-(4-chlorophenoxy) acetyl)-2,3,4,5-tetrafluorobenzohydrazide (Cmpd 6) | Pathogenic microbes | Effective | Not specified | [1] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Active (20mm inhibition) | Disc diffusion | [1] |

| Various 4-phenylazo-phenoxyacetic acids | S. aureus, S. pyogenes, E. coli, P. aeruginosa, P. vulgaris, C. albicans | Significant activity | Disc diffusion |[15] |

Herbicidal Activity

The first and most widespread application of phenoxyacetic acid derivatives is in agriculture as selective herbicides for controlling broadleaf weeds.[4][17] Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) function as synthetic auxins.[4] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to rapid, uncontrolled growth and ultimately the death of susceptible plants.[4] Their selectivity allows them to be used on monocot crops like wheat and corn to eliminate competing dicot weeds.[4] The biological activity is highly dependent on the number and position of chlorine or methyl group substituents on the aromatic ring.[18]

Table 4: Herbicidal Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Target Weed | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Longifolene-derived phenoxyacetate (6c) | Rice (root growth) | 0.000085 mmol L⁻¹ | [19] |

| Longifolene-derived phenoxyacetate (most active) | Lolium multiflorum (root growth) | ~0.010 mmol L⁻¹ | [19] |

| Longifolene-derived phenoxyacetate (most active) | Brassica campestris (shoot growth) | ~0.023 mmol L⁻¹ |[19] |

Other Therapeutic Activities

The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas:

-

Anticonvulsant Agents: Certain derivatives previously identified for their anti-inflammatory effects have been screened for anticonvulsant properties. In a pentylenetetrazol (PTZ)-induced seizure model, compound 7b provided 100% seizure protection and zero mortality, outperforming the reference drug valproic acid.[20][21] This dual anti-inflammatory and antiepileptic profile suggests a promising therapeutic strategy.[20]

-

Antidiabetic Agents: Phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[22][23] Agonist 18b showed an EC₅₀ of 62.3 nM and significantly improved oral glucose tolerance in mice without causing hypoglycemia.[22]

-

Endothelin Receptor Antagonists: Optimization of phenoxyphenylacetic acid derivatives led to the discovery of potent and selective ET(A) receptor antagonists.[24] Compound 27b exhibited an IC₅₀ of 4 nM, highlighting its potential for treating diseases mediated by endothelin-1.[24]

III. Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of phenoxyacetic acid derivatives.

Protocol 1: General Synthesis of Phenoxyacetic Acid Hydrazone Derivatives (e.g., 5a-f)

This protocol is adapted from the synthesis of hydrazone derivatives with anti-inflammatory properties.[6]

-

Step A: Synthesis of Ethyl Phenoxyacetate (2a-b): A mixture of the starting aldehyde (e.g., 4-hydroxybenzaldehyde, 1a) (10 mmol), ethyl bromoacetate (11 mmol), and anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) is refluxed for 8-10 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which is purified by column chromatography.

-

Step B: Synthesis of Phenoxyacetic Acid (3a-b): The ester from Step A (10 mmol) is dissolved in a mixture of ethanol (20 mL) and 10% aqueous NaOH (20 mL). The mixture is stirred at room temperature for 4-6 hours. The ethanol is then evaporated under reduced pressure. The remaining aqueous solution is washed with diethyl ether, and the aqueous layer is acidified to pH 2-3 with 2N HCl. The precipitated solid is filtered, washed with water, and dried to obtain the corresponding acid.

-

Step C: Synthesis of Hydrazones (5a-f): A solution of the phenoxyacetic acid aldehyde from Step B (1 mmol) and the appropriate benzohydrazide derivative (1 mmol) in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 6-8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final hydrazone product.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the IC₅₀ values of compounds against COX enzymes.[6][9]

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Procedure: The assay measures the initial rate of O₂ uptake using a polarographic oxygen sensor. The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, phenol, and hematin.

-

Incubation: The enzyme is pre-incubated with the test compound (dissolved in DMSO) for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Data Analysis: The enzyme activity is measured as the rate of oxygen consumption. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the rate of a control (with DMSO only). IC₅₀ values are determined by plotting the percentage of inhibition against different compound concentrations.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[9]

-

Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

-

Grouping: Animals are divided into groups: a control group, a standard drug group (e.g., celecoxib or indomethacin), and test groups receiving different doses of the synthesized compounds.

-

Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

-

Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement: The paw volume is measured using a plethysmometer at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and determine the IC₅₀ of a compound.[12][14]

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and incubated for a further 24-72 hours. A control group receives only the vehicle (e.g., DMSO).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

References

- 1. jetir.org [jetir.org]

- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

- 19. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]

- 22. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of Ethyl 2-(3-bromophenoxy)acetate as a synthetic intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromophenoxy)acetate is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates a versatile aryl bromide moiety, amenable to a variety of cross-coupling reactions, and an ester functional group that can be readily modified. This combination allows for the strategic introduction of diverse functionalities, making it a key building block in the synthesis of complex molecules and libraries of compounds for screening in drug development programs. These notes provide an overview of its synthesis and potential applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for its proper handling, storage, and use in experimental design.

| Property | Value | Reference |

| CAS Number | 138139-14-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.11 g/mol | [1] |

| MDL Number | MFCD03945182 | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Storage | Store in a cool, dry place away from incompatible materials. |

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Williamson ether synthesis, involving the alkylation of 3-bromophenol with ethyl bromoacetate. This method is analogous to the synthesis of similar phenoxyacetates.[2]

Proposed Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for similar Williamson ether syntheses.[2]

Materials:

-

3-Bromophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (dry)

-

Potassium iodide (KI, catalytic amount)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a stirred solution of 3-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

-

The mixture is stirred at room temperature for 20 minutes.

-

Ethyl bromoacetate (1.0 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filter cake is washed with acetone.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Representative Quantitative Data

The following data are representative and may vary based on experimental conditions.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) for 10 mmol scale |

| 3-Bromophenol | 1.0 | 173.01 | 1.73 |

| Ethyl bromoacetate | 1.0 | 167.00 | 1.67 |

| Potassium Carbonate | 2.0 | 138.21 | 2.76 |

| Product | 259.11 | Representative Yield: 85-95% |

Applications in Synthetic Chemistry